molecular formula C14H12Fe2O4 B13777466 Dicarbonylcyclopentadienyliron dimer

Dicarbonylcyclopentadienyliron dimer

Cat. No.: B13777466
M. Wt: 355.93 g/mol
InChI Key: FMOYQLHCKHIWFF-UHFFFAOYSA-N
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Scientific Research Applications

Catalytic Applications

Dicarbonylcyclopentadienyliron dimer serves primarily as a catalyst in various chemical reactions:

  • Carbon-Carbon Bond Formation : It is widely used in carbon-carbon bond-forming reactions, acting as a dinuclear metal carbonyl catalyst. This property is crucial for synthesizing complex organic molecules.
  • Pharmaceutical Synthesis : The compound has been utilized in the preparation of iron-molybdenum-based catalysts for the oxidation of methanol to formaldehyde. The synthesis involves dissolving molybdenum and iron compounds in a solvent, followed by evaporation and calcination to yield the catalyst .
  • Cross-Coupling Reactions : Research indicates that this compound can be used in palladium-catalyzed cross-coupling reactions to synthesize various organometallic compounds, including iron pyridylethynyl complexes .
  • Thermolysis Studies : Under high temperatures (e.g., 300°C), thermolysis of the dimer produces ferrocene and carbon monoxide, demonstrating its potential in generating valuable products through thermal decomposition .

Case Study 1: Methanol Oxidation to Formaldehyde

  • Objective : To develop an efficient catalyst for the oxidation of methanol.
  • Methodology :
    • Molybdenum and iron compounds are combined in a solvent.
    • A surfactant is added to control the morphology of the resulting nanostructure.
    • The solution is evaporated under specific humidity conditions, followed by calcination.
  • Results : The resulting catalyst demonstrated high efficiency in converting methanol to formaldehyde under controlled conditions .

Case Study 2: Synthesis of Iron Pyridylethynyl Complexes

  • Objective : To synthesize iron derivatives using cyclopentadienyliron dicarbonyl iodide.
  • Methodology :
    • Reactions were performed under various palladium-copper catalyzed conditions.
    • The influence of different palladium complexes on yield was analyzed.
  • Results : The study revealed successful synthesis of target complexes with varying yields depending on the catalytic conditions used .

Comparative Data Table

Application AreaMethodology DescriptionKey Findings
Methanol OxidationCatalyst preparation involving molybdenum and iron compoundsHigh efficiency in formaldehyde production
Cross-Coupling ReactionsUse of palladium-catalyzed reactions with cyclopentadienyliron dicarbonyl iodideSuccessful synthesis of various organometallic compounds
ThermolysisHeating this compound at high temperaturesProduction of ferrocene and carbon monoxide

Biological Activity

Dicarbonylcyclopentadienyliron dimer, commonly referred to as cyclopentadienyliron dicarbonyl dimer (Cp2_2Fe2_2(CO)4_4), is an organometallic compound notable for its unique structural and chemical properties. This compound has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry, due to its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features two cyclopentadienyl rings coordinated to iron centers through carbon monoxide ligands. The compound is characterized by the following properties:

  • Molecular Formula : C14_{14}H12_{12}Fe2_2O4_4
  • Solubility : Soluble in moderately polar organic solvents (e.g., chloroform), but insoluble in water.
  • Stability : Reasonably stable under air, with a fluxional structure leading to rapid interconversion between isomers at room temperature .

Mechanisms of Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in cancer treatment. The mechanisms underlying its activity include:

  • Cytotoxicity : Studies have shown that this compound can induce cell death in various cancer cell lines, including colorectal and triple-negative breast cancer cells. The cytotoxic effects are attributed to the induction of apoptosis and inhibition of cell proliferation .
  • Nucleophilic Activation : The alkene ligand in the cationic forms of this compound is activated towards nucleophilic attack, facilitating carbon-carbon bond formation reactions that are crucial for synthesizing biologically active compounds .
  • Antioxidant Properties : Some derivatives of cyclopentadienyliron complexes have demonstrated antioxidant activities, which may contribute to their therapeutic potential .

Case Studies

Several studies have highlighted the efficacy of this compound and its derivatives in biological applications:

  • Colorectal Cancer Study :
    • A study evaluated the cytotoxic effects of iron(II)-cyclopentadienyl compounds on SW480 colorectal cancer cells. The compounds exhibited low micromolar IC50_{50} values and selective toxicity against cancer cells compared to normal cells. The mechanism involved apoptosis induction and disruption of the actin cytoskeleton .
  • Triple-Negative Breast Cancer Study :
    • Another research focused on the effects of similar iron complexes on MDA-MB-231 breast cancer cells. The findings indicated that these compounds inhibited colony formation and induced apoptosis through a mechanism involving mitochondrial dysfunction .
  • Synthesis and Reactivity :
    • Research has also explored the synthesis of aryliron complexes from this compound, demonstrating their utility as reagents in organic synthesis. These complexes showed potential for functionalization reactions that could lead to biologically active molecules .

Data Tables

Property Value
Molecular FormulaC14_{14}H12_{12}Fe2_2O4_4
SolubilityChloroform (soluble), Water (insoluble)
StabilityStable under air
IC50_{50} (SW480 Cells)Low micromolar range
Mechanism of ActionApoptosis induction, cytoskeleton disruption

Properties

Molecular Formula

C14H12Fe2O4

Molecular Weight

355.93 g/mol

IUPAC Name

carbon monoxide;cyclopenta-1,3-diene;iron(2+);methanone

InChI

InChI=1S/2C5H5.2CHO.2CO.2Fe/c2*1-2-4-5-3-1;4*1-2;;/h2*1-5H;2*1H;;;;/q4*-1;;;2*+2

InChI Key

FMOYQLHCKHIWFF-UHFFFAOYSA-N

Canonical SMILES

[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2].[Fe+2]

Origin of Product

United States

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